(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
The compound (E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a fused heterocyclic system featuring a thiazolo[3,2-b][1,2,4]triazine core. Key structural attributes include:
- Position 2: A 4-methylbenzylidene moiety in the E-configuration, contributing steric bulk and moderate electron-donating effects.
- Backbone: The thiazolo-triazine scaffold is associated with diverse bioactivities, including anticonvulsant and cytotoxic effects, as observed in structurally related analogs .
Properties
IUPAC Name |
(2E)-6-[(4-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-3-5-15(6-4-13)12-18-20(26)24-21(28-18)22-19(25)17(23-24)11-14-7-9-16(27-2)10-8-14/h3-10,12H,11H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOFFYCPQMKEC-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a member of the thiazolo[3,2-b][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its pharmacological effects and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 358.43 g/mol
The compound features a thiazole ring fused with a triazine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazine derivatives. For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been shown to increase G2/M phase arrest in cancer cells, leading to enhanced apoptosis rates .
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy compared to standard antibiotics .
- Antifungal Activity : The compound has shown promising antifungal activity against Candida species, indicating its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-b][1,2,4]triazines:
| Substituent | Biological Activity | Comments |
|---|---|---|
| 4-Methoxybenzyl | Enhances anticancer activity | Increased lipophilicity aids in cellular uptake |
| 4-Methylbenzylidene | Contributes to cytotoxicity | Structural rigidity may enhance interaction with target proteins |
The presence of methoxy and methyl groups appears to influence both the solubility and biological potency of the compound.
Study 1: Anticancer Efficacy
In a recent study published in Science Advances, researchers synthesized various derivatives of thiazolo[3,2-b][1,2,4]triazines and tested their anticancer properties. The lead compound showed significant tumor growth inhibition in xenograft models of breast cancer .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates. Results indicated that it was particularly effective against resistant strains of Staphylococcus aureus and demonstrated a synergistic effect when combined with conventional antibiotics .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves multiple steps that typically include the formation of the thiazolo-triazine core followed by functionalization with methoxy and methyl groups. The synthetic pathway often utilizes microwave-assisted methods to enhance yields and reduce reaction times. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiazolo-triazine derivatives. Compounds similar to (E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione have shown significant activity against various bacterial strains. For instance, derivatives containing similar structural motifs have been evaluated for their antibacterial effects against Mycobacterium smegmatis, demonstrating minimum inhibitory concentrations that indicate potent activity .
Anticancer Potential
Thiazolo-triazine derivatives are also being investigated for their anticancer properties. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. The structure-activity relationship studies suggest that modifications in the benzyl moieties can enhance their efficacy against cancer cell lines .
Antitubercular Activity
The compound has potential applications in treating tuberculosis due to its demonstrated activity against Mycobacterium tuberculosis. Studies have shown that certain thiazolo-triazine derivatives exhibit promising antitubercular activity comparable to established drugs like Rifampicin. The development of new derivatives could lead to more effective treatments with fewer side effects .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, thiazolo-triazine compounds have been explored for their anti-inflammatory effects. These compounds may inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated a series of thiazolo-triazine derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, finding that certain derivatives exhibited significant inhibition zones compared to control antibiotics .
- Anticancer Efficacy : In vitro studies on cancer cell lines revealed that specific modifications in the structure of thiazolo-triazines led to enhanced cytotoxicity against breast cancer cells. The most potent derivative showed IC50 values in the low micromolar range .
- Antitubercular Studies : A comparative analysis of thiazolo-triazine derivatives against standard antitubercular drugs indicated that some compounds had lower MIC values than traditional treatments, suggesting a potential new avenue for tuberculosis therapy .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The bioactivity and physicochemical properties of thiazolo-triazine derivatives are highly substituent-dependent. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups (e.g., methoxy, methyl): Improve lipophilicity and CNS targeting but may reduce solubility. The target compound’s 4-methoxybenzyl group balances these effects.
- Halogen Substituents (e.g., 4-fluoro in 3c): Enhance anticonvulsant activity via electronegative interactions but are absent in the target compound .
- Steric Effects : Bulky substituents (e.g., 3-ethoxy-4-propoxy in ) may hinder binding to compact active sites .
Physicochemical and Crystallographic Data
- Melting Points : Derivatives with halogen substituents (e.g., 3c: 150–152°C) have higher melting points than alkoxy analogs (e.g., 5b: ~100°C) . The target’s melting point is expected to fall within 130–160°C based on methoxy/methyl substituents.
- Crystallography : SHELX refinement () confirms the E-configuration’s stability in similar compounds, critical for maintaining planar geometry and π-π stacking .
Q & A
Q. How are contradictory spectral data (e.g., NMR shifts) reconciled?
- Methodology :
- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers).
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals .
- Comparative analysis : Cross-reference with analogs in PubChem or Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
